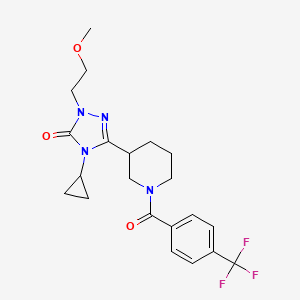
3-(2,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzofuran core, which is a type of aromatic organic compound . It also has a 2,4-dimethoxybenzamido group attached to it . This suggests that it might have interesting chemical properties, but without specific studies or data on this exact compound, it’s hard to say more.
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple functional groups. The 2,4-dimethoxybenzamido group suggests the presence of amide and ether functional groups . The benzofuran indicates a fused aromatic ring system .Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structural similarities to "3-(2,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide" are synthesized for various applications, including the development of new materials and pharmaceuticals. For example, the synthesis and characterization of polyamides with pendant groups for potential applications in materials science have been documented, showing the versatility and utility of these compounds in creating materials with specific properties (Sava et al., 2003).
Antimicrobial and Antiviral Activity
Benzamide derivatives have been evaluated for their antimicrobial and antiviral properties, indicating their potential in medical and pharmaceutical research. This includes studies on their effectiveness against specific pathogens and their mechanism of action (Srivastava et al., 1977).
Antitumor Agents
The exploration of benzamide derivatives as antitumor agents suggests their potential in cancer therapy. Research has identified specific derivatives with promising in vitro and in vivo antitumor activities, highlighting the importance of structural modifications to enhance their therapeutic effects (Denny et al., 1990).
Luminescent Properties
Certain benzamide derivatives exhibit luminescent properties, making them suitable for applications in materials science, such as the development of luminescent supramolecular structures (Moyano et al., 2013). These properties could be utilized in creating sensors, displays, and other devices requiring luminescent materials.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-29-16-12-13-18(20(14-16)30-2)23(27)26-21-17-10-6-7-11-19(17)31-22(21)24(28)25-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHZXGFXAPJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

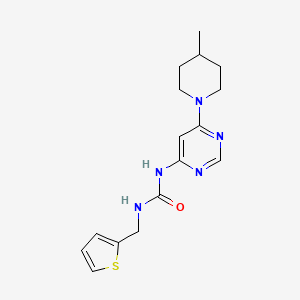
![N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2736863.png)
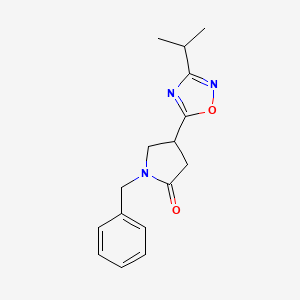
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2736866.png)

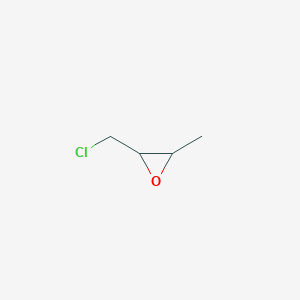
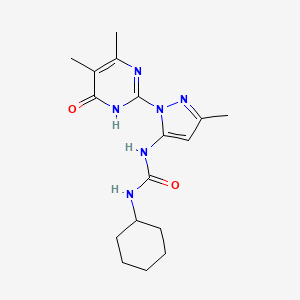
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2736873.png)
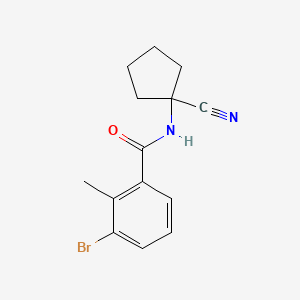
![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride](/img/structure/B2736875.png)
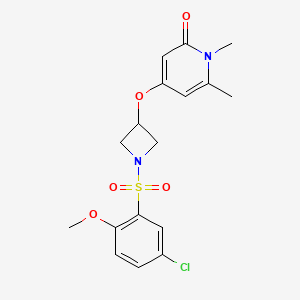
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)
